molecular formula C39H72O19S B12062966 Tos-PEG16-OH

Tos-PEG16-OH

Cat. No.: B12062966
M. Wt: 877.0 g/mol
InChI Key: SOMKIABDPJWBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a compound with a molecular formula of C39H72O19S and a molecular weight of 877.04 g/mol . This compound is commonly used as a building block in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG16-OH typically involves the reaction of polyethylene glycol (PEG) with p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG16-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tos-PEG16-OH involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol (PEG) chain provides hydrophilicity and flexibility, while the tosyl group allows for further functionalization through substitution reactions. This dual functionality enables this compound to interact with various molecular targets and pathways, enhancing the solubility, stability, and bioavailability of the modified compounds .

Properties

Molecular Formula

C39H72O19S

Molecular Weight

877.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C39H72O19S/c1-38-2-4-39(5-3-38)59(41,42)58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-40/h2-5,40H,6-37H2,1H3

InChI Key

SOMKIABDPJWBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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